Diltiazem-d4 Hydrochloride
Overview
Description
Diltiazem-d4 Hydrochloride is a deuterated form of Diltiazem Hydrochloride, a benzothiazepine derivative. It is primarily used as a calcium channel blocker with antihypertensive and vasodilating properties. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolism of Diltiazem due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diltiazem-d4 Hydrochloride involves the incorporation of deuterium atoms into the Diltiazem molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production process is optimized for yield and cost-effectiveness while maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Diltiazem-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Diltiazem-d4 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Diltiazem in the body.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites of Diltiazem.
Drug Interaction Studies: Used to investigate potential interactions between Diltiazem and other drugs.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.
Mechanism of Action
Diltiazem-d4 Hydrochloride exerts its effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization . This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and reduced blood pressure . The compound also decreases myocardial oxygen demand by reducing heart rate and contractility .
Comparison with Similar Compounds
Similar Compounds
Verapamil: Another calcium channel blocker with similar antihypertensive and anti-anginal properties.
Nifedipine: A dihydropyridine calcium channel blocker that primarily acts on vascular smooth muscle.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used to treat hypertension and angina.
Uniqueness
Diltiazem-d4 Hydrochloride is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms make the compound more stable and allow for precise tracking in biological systems, making it a valuable tool in scientific research.
Biological Activity
Diltiazem-d4 hydrochloride is a deuterated form of the calcium channel blocker diltiazem, primarily utilized in the treatment of hypertension and angina. Recent research has expanded its potential applications, particularly in antimicrobial activity and its pharmacokinetic properties. This article synthesizes findings from various studies to elucidate the biological activity of this compound, emphasizing its pharmacodynamics, antimicrobial properties, and clinical implications.
Pharmacodynamics
Diltiazem functions as a calcium channel blocker, inhibiting calcium ions from entering cardiac and smooth muscle cells. This action results in vasodilation, reduced heart rate, and decreased myocardial oxygen demand. The pharmacokinetics of this compound are similar to its non-deuterated counterpart, with a notable volume of distribution (approximately 305 L) and a binding rate to plasma proteins ranging from 70% to 80% .
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Volume of Distribution | ~305 L |
Protein Binding | 70-80% |
Bioavailability (oral) | ~40% (24-74% variability) |
Peak Plasma Concentration | 3-4 hours post-administration |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of diltiazem hydrochloride, suggesting its potential as a repurposed drug for treating infections caused by resistant strains of bacteria and viruses. A significant study demonstrated that diltiazem hydrochloride exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus epidermidis and Staphylococcus aureus, with biofilm formation reductions of 95.1% and 90.7%, respectively . Furthermore, it showed antiviral efficacy against the Coxsackie B4 virus.
Antimicrobial Efficacy Data:
Microorganism | Inhibition (%) | IC50 (μg/mL) |
---|---|---|
Staphylococcus epidermidis | 95.1 | Not Applicable |
Staphylococcus aureus | 90.7 | Not Applicable |
Coxsackie B4 virus | Not Applicable | 35.8 ± 0.54 |
Clinical Case Studies
Several clinical case reports have documented the successful use of diltiazem in various conditions beyond hypertension:
- Atrioventricular Block (AV-B) : A patient with complete AV block was treated with intravenous diltiazem, resulting in immediate restoration of sinus rhythm without adverse effects . This case emphasizes diltiazem's role in acute cardiac conditions.
- Long-term Hypertension Management : In a long-term study involving patients with essential hypertension, diltiazem demonstrated sustained efficacy without significant adverse effects over five years . Patients reported improved symptoms and maintained stable blood pressure levels.
Metabolism and Stability
Diltiazem undergoes extensive hepatic metabolism, primarily through CYP3A4-mediated N-demethylation and O-demethylation processes. The metabolites—N-desmethyl diltiazem and deacetyl diltiazem—retain a portion of the pharmacological activity of the parent compound, contributing to the overall therapeutic effect .
Metabolite Activity Comparison:
Metabolite | Relative Activity (%) |
---|---|
N-desmethyl diltiazem | ~20 |
Deacetyl diltiazem | ~25-50 |
Properties
IUPAC Name |
[(2S,3S)-2-(4-methoxyphenyl)-4-oxo-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i13D2,14D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXZJPWHTXQRI-DJWNGNTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N(C)C)N1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.